![molecular formula C17H20N4O6S B2832900 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide CAS No. 899961-33-2](/img/structure/B2832900.png)

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

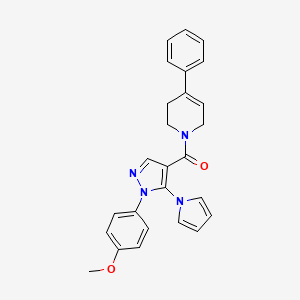

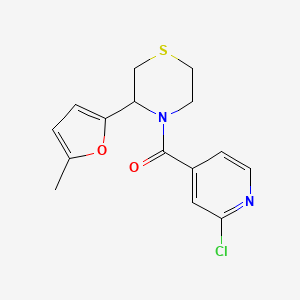

The compound appears to contain a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. Heterocyclic compounds are often of interest in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .Applications De Recherche Scientifique

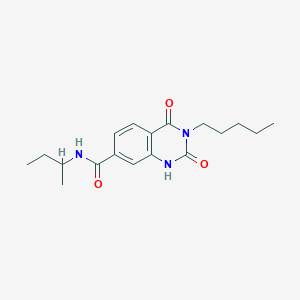

Synthesis and Characterization of Heterocyclic Compounds

Research on heterocyclic compounds, such as pyrazoles, thiazoles, and pyrimidines, often focuses on their synthesis and characterization. These studies aim to explore novel synthetic routes, understand the chemical properties of these compounds, and establish their structural characteristics through spectroscopic methods and crystallography. The synthesis of complex heterocycles often involves multi-step reactions, including condensation, cyclization, and substitution reactions, providing insights into the chemical behavior of these molecules (Gomha, Edrees, & Altalbawy, 2016).

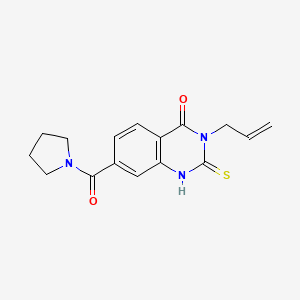

Antitumor and Anticancer Activities

A significant portion of research on heterocyclic compounds investigates their potential as antitumor and anticancer agents. By evaluating these compounds against various cancer cell lines, researchers aim to identify new therapeutic agents with high efficacy and specificity. The biological activities are often assessed through in vitro assays, determining their ability to inhibit cell growth or induce apoptosis in cancer cells. Promising compounds may proceed to further preclinical and clinical evaluations (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antioxidant Properties

Another area of interest is the investigation of antimicrobial and antioxidant properties of heterocyclic compounds. These studies aim to address the growing concern over antibiotic resistance and oxidative stress-related diseases. By synthesizing and testing various derivatives, researchers seek to discover compounds with potent antimicrobial activity against a broad spectrum of pathogens and compounds with significant antioxidant capacity to neutralize free radicals (Küçükgüzel et al., 2013).

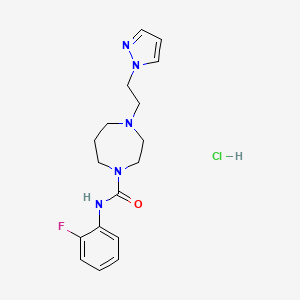

Enzymatic and Biological Activities

Exploring the enzymatic and biological activities of heterocyclic compounds is crucial for understanding their mechanisms of action and potential therapeutic applications. Studies in this area may focus on how these compounds interact with specific enzymes or biological pathways, influencing processes such as inflammation, viral replication, or neurotransmission. Such research contributes to the development of drugs targeting specific diseases or conditions (Aslam et al., 2014).

Coordination Chemistry and Material Science

Heterocyclic compounds also find applications in coordination chemistry and material science, where they act as ligands to form complexes with metals. These complexes may exhibit unique properties, making them suitable for applications in catalysis, photonics, or as materials with specific magnetic or electronic characteristics. Research in this area often involves the synthesis of novel complexes, characterization of their structures, and evaluation of their properties (Chkirate et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-hydroxyethoxy)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S/c22-7-9-27-8-6-18-16(23)17(24)19-15-13-10-28(25,26)11-14(13)20-21(15)12-4-2-1-3-5-12/h1-5,22H,6-11H2,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVVDHWUKXLODJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B2832817.png)

![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)

![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)

![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B2832834.png)

![1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2832837.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2832840.png)